2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide
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Overview
Description
2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Alkylation: The chloroquinazolinone intermediate is then alkylated with an appropriate alkylating agent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the alkylated intermediate with pentylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide can be compared with other quinazolinone derivatives, such as:
2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-hexylacetamide: Similar structure but with a hexyl group instead of a pentyl group.
2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-butylacetamide: Similar structure but with a butyl group instead of a pentyl group.
2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-methylacetamide: Similar structure but with a methyl group instead of a pentyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C17H22ClN3O2 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-chloro-N-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]-N-pentylacetamide |
InChI |
InChI=1S/C17H22ClN3O2/c1-3-4-7-10-21(15(22)11-18)12(2)16-19-14-9-6-5-8-13(14)17(23)20-16/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,19,20,23) |
InChI Key |
IVJGDDFALSUZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C(C)C1=NC2=CC=CC=C2C(=O)N1)C(=O)CCl |
Origin of Product |
United States |
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